2-chloro-N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]propanamide 2-chloro-N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]propanamide
Brand Name: Vulcanchem
CAS No.: 726154-28-5
VCID: VC7337578
InChI: InChI=1S/C12H9Cl3N2OS/c1-6(13)11(18)17-12-16-10(5-19-12)7-2-3-8(14)9(15)4-7/h2-6H,1H3,(H,16,17,18)
SMILES: CC(C(=O)NC1=NC(=CS1)C2=CC(=C(C=C2)Cl)Cl)Cl
Molecular Formula: C12H9Cl3N2OS
Molecular Weight: 335.63

2-chloro-N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]propanamide

CAS No.: 726154-28-5

Cat. No.: VC7337578

Molecular Formula: C12H9Cl3N2OS

Molecular Weight: 335.63

* For research use only. Not for human or veterinary use.

2-chloro-N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]propanamide - 726154-28-5

Specification

CAS No. 726154-28-5
Molecular Formula C12H9Cl3N2OS
Molecular Weight 335.63
IUPAC Name 2-chloro-N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]propanamide
Standard InChI InChI=1S/C12H9Cl3N2OS/c1-6(13)11(18)17-12-16-10(5-19-12)7-2-3-8(14)9(15)4-7/h2-6H,1H3,(H,16,17,18)
Standard InChI Key MJBJYHZUSMJJIN-UHFFFAOYSA-N
SMILES CC(C(=O)NC1=NC(=CS1)C2=CC(=C(C=C2)Cl)Cl)Cl

Introduction

"2-chloro-N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]propanamide" is a synthetic organic compound belonging to the class of thiazole derivatives. These compounds are widely studied for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article provides an in-depth exploration of its chemical structure, synthesis, properties, and potential applications.

Synthesis

The synthesis of "2-chloro-N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]propanamide" typically involves the following steps:

  • Preparation of the Thiazole Core: The thiazole ring is synthesized via a Hantzsch thiazole synthesis using appropriate precursors like thiourea and α-halocarbonyl compounds.

  • Functionalization: The introduction of the dichlorophenyl group is achieved through electrophilic substitution reactions.

  • Acylation: The final step involves acylation with chloroacetyl chloride or similar reagents to attach the chloroacetamide group.

These reactions are conducted under controlled conditions to ensure high yield and purity. Analytical techniques such as NMR (nuclear magnetic resonance), IR (infrared spectroscopy), and mass spectrometry are employed to confirm the structure .

Antimicrobial Activity

Thiazole derivatives, including similar compounds, have demonstrated significant antimicrobial activity against Gram-positive and Gram-negative bacteria. The presence of the dichlorophenyl group enhances lipophilicity, facilitating better membrane penetration in pathogens .

Anticancer Potential

Compounds with structural similarities have shown cytotoxic effects against cancer cell lines such as MCF-7 (breast cancer). Molecular docking studies suggest that these compounds bind effectively to active sites of enzymes involved in cancer progression .

Analytical Data

TechniqueFindings
IR SpectroscopyCharacteristic peaks for N-H stretching (~3300 cm⁻¹) and C=O stretching (~1650 cm⁻¹).
NMR SpectroscopySignals corresponding to aromatic protons (6–8 ppm) and aliphatic protons (~4 ppm).
Mass SpectrometryMolecular ion peak at m/z = 321 confirming molecular weight .

Medicinal Chemistry

This compound serves as a lead molecule for designing drugs targeting infectious diseases and cancer due to its pharmacophoric features.

Agrochemicals

Thiazole derivatives are also explored for their potential as fungicides and herbicides in agriculture.

Material Science

The compound's functional groups make it suitable for modification into polymers or coatings with specific properties.

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